

4-Methylpentanamide: A Comprehensive Technical Guide

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CAS Number: 1119-29-5

This technical guide provides an in-depth overview of **4-methylpentanamide**, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and insights into its potential biological significance.

Chemical and Physical Properties

4-Methylpentanamide, also known as isocaproamide, is a primary amide with the molecular formula C₆H₁₃NO.[1] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.



Property	Value	Reference
CAS Number	1119-29-5	[2][3]
Molecular Formula	C ₆ H ₁₃ NO	[1][4]
Molecular Weight	115.17 g/mol	[1]
Melting Point	118-120 °C	[5]
Boiling Point	245.2 °C at 760 mmHg	[2]
Density	0.894 g/cm ³	[2]
InChI	InChI=1S/C6H13NO/c1-5(2)3- 4-6(7)8/h5H,3-4H2,1-2H3, (H2,7,8)	[1][4]
InChIKey	ACMPWZQOUILVFB- UHFFFAOYSA-N	[1][4]
SMILES	CC(C)CCC(=O)N	[1]
Synonyms	Isocaproamide, 4- Methylvaleramide, γ- Methylvaleramide	[1][4][5]

Synthesis of 4-Methylpentanamide

The synthesis of **4-methylpentanamide** can be achieved through several established methods for amide formation. Below are detailed experimental protocols for common synthetic routes.

Method 1: From 4-Methylpentanoic Acid and Ammonia

This direct amidation method involves the reaction of 4-methylpentanoic acid with ammonia. The reaction typically requires heat to drive the dehydration of the intermediate ammonium salt.

Experimental Protocol:

• Salt Formation: In a round-bottom flask, dissolve 4-methylpentanoic acid in an excess of a suitable solvent (e.g., toluene).



- Introduce ammonia gas into the solution or add an aqueous solution of ammonium hydroxide. The reaction is exothermic and will form the ammonium 4-methylpentanoate salt.
- Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of water collection.
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude **4-methylpentanamide** can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method 2: From 4-Methylpentanoyl Chloride and Ammonia

This method involves the conversion of 4-methylpentanoic acid to its more reactive acid chloride derivative, which then readily reacts with ammonia.

Experimental Protocol:

- Acid Chloride Formation: In a fume hood, combine 4-methylpentanoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
- Gently reflux the mixture until the evolution of gas (SO₂ or CO and CO₂) ceases.
- Remove the excess thionyl chloride or oxalyl chloride by distillation.
- Amination: Dissolve the resulting crude 4-methylpentanoyl chloride in an inert anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.



- Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
- A white precipitate of ammonium chloride and the product will form.
- Work-up and Purification: Filter the reaction mixture and wash the solid with cold solvent.
- The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.
- Removal of the solvent will yield the crude product, which can be combined with the filtered solid for purification by recrystallization.

Method 3: Using a Coupling Reagent

Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. Dicyclohexylcarbodiimide (DCC) is a common example.[6][7]

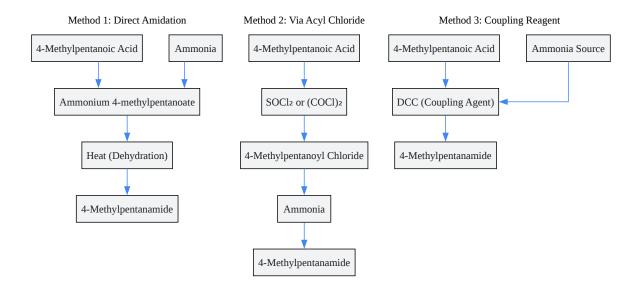
Experimental Protocol:

- Reaction Setup: Dissolve 4-methylpentanoic acid and an equimolar amount of a suitable amine source (e.g., ammonium chloride in the presence of a non-nucleophilic base like triethylamine) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.
- · Cool the solution in an ice bath.
- Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- A white precipitate of dicyclohexylurea (DCU) will form.
- Work-up and Purification: Filter off the DCU precipitate.
- Wash the filtrate with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **4-methylpentanamide** by column chromatography or recrystallization.

Below is a generalized workflow for the synthesis of amides from carboxylic acids.



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Figure 1: Synthetic workflows for **4-Methylpentanamide**.

Spectral Data for Characterization

Accurate characterization of **4-methylpentanamide** is crucial for confirming its identity and purity. Below are key spectral data.



Infrared (IR) Spectroscopy

The IR spectrum of **4-methylpentanamide** exhibits characteristic peaks for a primary amide.[5]

Wavenumber (cm ⁻¹)	Assignment
~3350 and ~3180	N-H stretching (two bands for -NH ₂)
~2960-2870	C-H stretching (aliphatic)
~1640	C=O stretching (Amide I band)
~1620	N-H bending (Amide II band)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-methylpentanamide** will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[8]

m/z	Assignment
115	[M]+
72	[CH ₃ CH(CH ₃)CH ₂ CO] ⁺
59	[CONH ₃] ⁺
44	[CONH ₂] ⁺
43	[CH(CH ₃) ₂] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information. Expected chemical shifts are as follows:

¹H NMR:

- δ ~0.9 ppm (d, 6H): -CH(CH₃)₂
- δ ~1.5 ppm (m, 1H): -CH(CH₃)₂



- δ ~1.8 ppm (q, 2H): -CH₂CH(CH₃)₂
- δ ~2.1 ppm (t, 2H): -CH₂CONH₂
- $\delta \sim 5.5-6.5$ ppm (br s, 2H): -CONH₂

¹³C NMR:[1]

- δ ~22.5 ppm: -CH(CH₃)₂
- δ ~28.0 ppm: -CH(CH₃)₂
- δ ~35.0 ppm: -CH₂CH(CH₃)₂
- δ ~42.0 ppm: -CH₂CONH₂
- δ ~176.0 ppm: -C=O

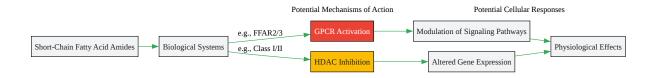
Biological Activity and Potential Applications

While specific biological activities of **4-methylpentanamide** are not extensively documented, its structural similarity to short-chain fatty acids (SCFAs) and their amides suggests potential roles in biological signaling. SCFAs are known to act as signaling molecules through mechanisms such as the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[9]

Fatty acid amides, in general, are recognized as a class of lipid bioregulators.[10] For instance, oleamide is a known sleep-inducing factor, and other fatty acid amides exhibit various biological activities.[10] The biological activities of fatty acid amides are an active area of research, with studies exploring their antimicrobial and anti-proliferative effects.

The potential for **4-methylpentanamide** to interact with biological systems, possibly through pathways similar to those of other short-chain fatty acid amides, makes it an interesting candidate for further investigation in drug discovery and development.





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Figure 2: Potential signaling pathways for short-chain fatty acid amides.

This technical guide serves as a comprehensive resource for understanding the fundamental properties, synthesis, and potential biological relevance of **4-methylpentanamide**. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific disciplines.

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